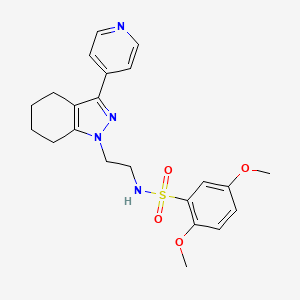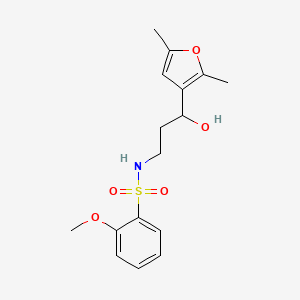![molecular formula C15H14N4O3S2 B2505166 4-[2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]benzenesulfonamide CAS No. 688793-23-9](/img/new.no-structure.jpg)
4-[2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]benzenesulfonamide: is a complex organic compound belonging to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications[_{{{CITATION{{{_1{Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], 3 ....
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]benzenesulfonamide typically involves multiple steps, starting with the formation of the pyrido[2,3-d]pyrimidine core[_{{{CITATION{{{1{Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3 ...](https://www.mdpi.com/1424-8247/15/3/352). This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions[{{{CITATION{{{1{Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], 3 .... Subsequent functionalization introduces the sulfanylidene and benzenesulfonamide groups[{{{CITATION{{{_1{Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], 3 ....
Industrial Production Methods
On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity[_{{{CITATION{{{_1{Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], 3 .... This could include the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety profiles.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of sulfanylidene groups to sulfoxides or sulfones.
Reduction: : Reduction of the oxo group to a hydroxyl group.
Substitution: : Replacement of the sulfonamide group with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Using nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of hydroxyl derivatives.
Substitution: : Formation of various substituted pyrido[2,3-d]pyrimidines.
Scientific Research Applications
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Studying its biological activity and potential as a therapeutic agent.
Medicine: : Investigating its use in drug development for diseases such as cancer or inflammation.
Industry: : Utilized in the production of advanced materials or as a reagent in chemical synthesis.
Mechanism of Action
The exact mechanism of action of 4-[2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]benzenesulfonamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or modulation of signaling pathways.
Comparison with Similar Compounds
This compound is unique due to its specific structural features and potential biological activities. Similar compounds include other pyrido[2,3-d]pyrimidines, which have been studied for their therapeutic potential[_{{{CITATION{{{_1{Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], 3 .... These compounds share the pyrido[2,3-d]pyrimidine core but differ in their substituents and functional groups.
List of Similar Compounds
Palbociclib: : A pyrido[2,3-d]pyrimidine derivative used in cancer therapy.
Dilmapimod: : Another pyrido[2,3-d]pyrimidine derivative with anti-inflammatory properties.
Properties
CAS No. |
688793-23-9 |
|---|---|
Molecular Formula |
C15H14N4O3S2 |
Molecular Weight |
362.42 |
IUPAC Name |
4-[2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C15H14N4O3S2/c16-24(21,22)11-5-3-10(4-6-11)7-9-19-14(20)12-2-1-8-17-13(12)18-15(19)23/h1-6,8H,7,9H2,(H2,16,21,22)(H,17,18,23) |
InChI Key |
ZIAXYLDLWONNKG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(NC(=S)N(C2=O)CCC3=CC=C(C=C3)S(=O)(=O)N)N=C1 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


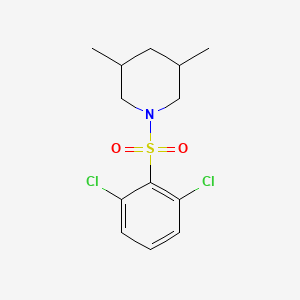
![N-(2-METHOXYETHYL)-2-{[5-(4-METHOXYPHENYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2505087.png)
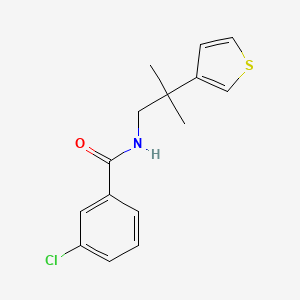
![1-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)pent-4-en-1-one](/img/structure/B2505090.png)
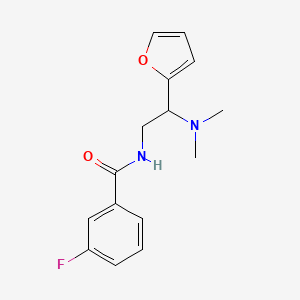
![Rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride](/img/structure/B2505093.png)
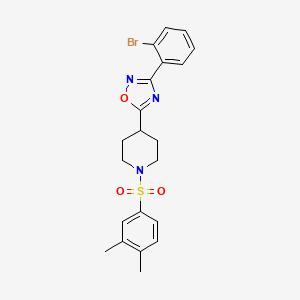
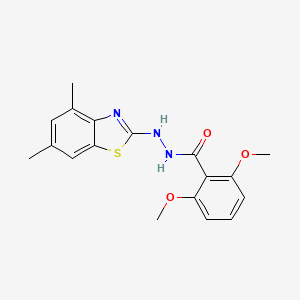
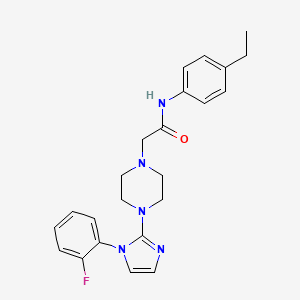
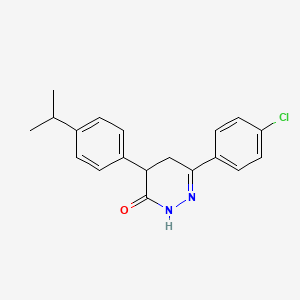
![Ethyl 3-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/structure/B2505099.png)
